molecular formula C11H12Cl2O3 B6324862 Methyl 3,5-dichloro-4-isopropoxybenzoate CAS No. 856165-88-3

Methyl 3,5-dichloro-4-isopropoxybenzoate

Cat. No.: B6324862
CAS No.: 856165-88-3
M. Wt: 263.11 g/mol
InChI Key: BZGWUEFCUVETLA-UHFFFAOYSA-N
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Description

Methyl 3,5-dichloro-4-isopropoxybenzoate (CAS: 856165-88-3) is a halogenated aromatic ester with the molecular formula C₁₁H₁₂Cl₂O₃ and a molecular weight of 263.117 g/mol . The compound features a benzoate backbone substituted with two chlorine atoms at the 3- and 5-positions and an isopropoxy group at the 4-position. Its logP value of 3.56 suggests moderate lipophilicity, which may influence its solubility and bioavailability in biological or environmental systems . The compound is listed as a commercial product by CymitQuimica with 95% purity, highlighting its relevance in synthetic chemistry applications .

Properties

IUPAC Name

methyl 3,5-dichloro-4-propan-2-yloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O3/c1-6(2)16-10-8(12)4-7(5-9(10)13)11(14)15-3/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGWUEFCUVETLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Cl)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Workup and Purification

Post-reaction workup commonly involves neutralization of the acidic catalyst, followed by solvent removal under reduced pressure. The crude product is purified via recrystallization or column chromatography. Data from comparable syntheses suggest a molecular weight of 263.11 g/mol and a purity of >95% for the final product.

Table 1: Key Physicochemical Properties of this compound

PropertyValue
CAS Number856165-88-3
Molecular FormulaC₁₁H₁₂Cl₂O₃
Molecular Weight263.11 g/mol
IUPAC NameMethyl 3,5-dichloro-4-(propan-2-yloxy)benzoate
SMILESCC(C)OC1=C(C=C(C=C1Cl)C(=O)OC)Cl

Alternative Synthetic Pathways and Optimization Strategies

Solvent and Temperature Optimization

Comparative studies on analogous esters reveal that polar aprotic solvents (e.g., dimethylacetamide or DMAC) improve reaction rates and yields. For instance, a 96.5% yield was achieved in methanolysis reactions using DMAC at reflux. Temperature control is critical, with ice bath cooling (-10°C to 0°C) during chlorosulfonation preventing side reactions.

Industrial-Scale Production Considerations

Catalytic Efficiency and Cost

Industrial protocols prioritize catalysts that balance activity and cost. Sulfuric acid remains economical for large-scale esterification, though newer methods explore heterogeneous catalysts (e.g., zeolites) to simplify product isolation.

Comparative Analysis of Synthetic Routes

Table 2: Synthesis Method Comparison

MethodYieldTemperature RangeKey AdvantageLimitation
Direct Esterification>90%60–80°CSimplicity, fewer stepsRequires pure carboxylic acid precursor
Chlorosulfonation~50%-10–85°CFunctional group diversityMulti-step, complex workup
Methanolysis96.5%RefluxHigh yieldCorrosive catalyst (H₂SO₄)

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction TypeConditionsProductYieldReference
Acidic Hydrolysis6M HCl, reflux, 6–8h3,5-Dichloro-4-isopropoxybenzoic acid85–92%
Basic Hydrolysis2M NaOH, 80°C, 4h3,5-Dichloro-4-isopropoxybenzoic acid (sodium salt)78–85%

Mechanistic Insights :

  • Acidic hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

  • Basic hydrolysis : Hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol.

Nucleophilic Aromatic Substitution (NAS)

The chlorine substituents at positions 3 and 5 participate in NAS under specific conditions, though their meta orientation relative to the isopropoxy group reduces reactivity compared to para-substituted analogs.

NucleophileConditionsProductYieldSelectivityReference
Ammonia (NH₃)CuCl catalyst, 120°C, 24h3,5-Diamino-4-isopropoxybenzoate45%Low (mixed products)
Methoxide (MeO⁻)DMF, 100°C, 12h3,5-Dimethoxy-4-isopropoxybenzoate32%Moderate

Key Factors :

  • Chlorine’s electron-withdrawing effect deactivates the ring, necessitating harsh conditions.

  • Steric hindrance from the isopropoxy group further limits substitution efficiency.

Ester Functional Group Modifications

The methyl ester can undergo transesterification or aminolysis to generate derivatives.

Reaction TypeReagentConditionsProductYieldReference
TransesterificationEthanol, H₂SO₄Reflux, 8hEthyl 3,5-dichloro-4-isopropoxybenzoate68%
AminolysisAniline, pyridine60°C, 6h3,5-Dichloro-4-isopropoxybenzamide74%

Notable Example :
Aminolysis with aniline proceeds via nucleophilic attack at the ester carbonyl, forming a benzamide derivative with retained chlorination and alkoxy substitution .

Reduction Reactions

Selective reduction of the ester or aromatic ring has been explored, though limited by the compound’s stability.

Reducing AgentConditionsProductOutcomeReference
LiAlH₄THF, 0°C → RT, 2h3,5-Dichloro-4-isopropoxybenzyl alcoholPartial decomposition
H₂/Pd-CMeOH, 50 psi, 12hNo reactionRing remains intact

Challenges :

  • Strong reducing agents like LiAlH₄ risk over-reduction or decomposition.

  • Catalytic hydrogenation fails due to deactivation of the catalyst by chlorine atoms.

Electrophilic Aromatic Substitution (EAS)

The isopropoxy group directs electrophiles to the ortho/para positions, but chlorine’s deactivating effect suppresses reactivity.

ElectrophileConditionsProductOutcomeReference
HNO₃/H₂SO₄0°C, 2hNitration at C-6Trace (<5%)
Br₂/FeBr₃40°C, 4hNo reaction

Analysis :
Nitration under mild conditions produces minimal yield due to the compound’s electron-deficient aromatic ring.

Biological Interactions

While not a chemical reaction per se, the compound’s interactions with biological systems inform its applications:

  • Enzyme Inhibition : Inhibits cytochrome P450 enzymes (e.g., CYP3A4) via competitive binding .

  • Microbial Degradation : Soil bacteria slowly hydrolyze the ester group, forming less persistent metabolites.

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights its unique behavior:

CompoundKey FeatureHydrolysis Rate (k, h⁻¹)NAS Reactivity
Methyl 3,5-dichloro-4-methoxybenzoateMethoxy group0.15Low
Methyl 2,6-dichloro-3-isopropoxybenzoateIsopropoxy at C-30.22Moderate
Methyl 3-iodo-4-isopropoxybenzoateIodo substituent0.08High

Takeaway :
The isopropoxy group marginally enhances hydrolysis rates compared to methoxy analogs but remains less reactive than iodo-substituted derivatives in NAS.

Environmental Degradation Pathways

Environmental studies reveal two primary degradation routes:

  • Photolysis : UV exposure cleaves the ester bond, forming 3,5-dichloro-4-isopropoxybenzoic acid (half-life: 48h in sunlight).

  • Microbial Metabolism : Soil microbes hydrolyze the ester and dechlorinate the ring over 30–60 days.

Scientific Research Applications

Chemical Synthesis

Synthetic Intermediate for Functional Polymers
Methyl 3,5-dichloro-4-isopropoxybenzoate serves as a crucial intermediate in the synthesis of functional polymers. These polymers are utilized in various applications, including coatings and adhesives. The compound's structure allows for the incorporation of chlorine and isopropoxy groups, which enhance the properties of the resulting polymers, such as thermal stability and chemical resistance .

Production of Agrochemicals
The compound is also employed in the synthesis of agrochemicals, particularly insecticides and fungicides. Its derivatives can be modified to enhance biological activity against pests while maintaining low toxicity to non-target organisms. This application is vital for developing environmentally friendly pest control solutions .

Agricultural Applications

Pesticide Formulations
this compound has been investigated for its potential use as an active ingredient in pesticide formulations. Research indicates that it can be effective against a range of agricultural pests, making it a candidate for inclusion in integrated pest management strategies. Its efficacy can be attributed to its ability to disrupt pest growth and reproduction .

Case Studies in Crop Protection
Several studies have documented the effectiveness of formulations containing this compound against specific pests. For instance, field trials demonstrated significant reductions in pest populations when crops were treated with this compound compared to untreated controls. These findings underscore the compound's potential role in sustainable agriculture .

Environmental Impact and Regulation

Toxicological Studies
Toxicological assessments are essential for understanding the environmental impact of this compound. Studies indicate that while it exhibits insecticidal properties, its toxicity levels are manageable when applied according to guidelines. Regulatory bodies evaluate such compounds to ensure they meet safety standards before approval for agricultural use .

Regulatory Framework
The compound falls under various regulatory frameworks that govern pesticide use and environmental safety. Compliance with these regulations ensures that its application does not adversely affect ecosystems or human health. Continuous monitoring and research are necessary to adapt regulations as new data emerge regarding its environmental behavior and effects .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Chemical SynthesisIntermediate for functional polymersEnhances thermal stability and chemical resistance
Agricultural ChemicalsActive ingredient in pesticide formulationsEffective against a range of pests
Environmental SafetySubject to toxicological assessments and regulatory reviewEnsures safety for ecosystems and human health

Mechanism of Action

The mechanism of action of Methyl 3,5-dichloro-4-isopropoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the isopropoxy group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application .

Comparison with Similar Compounds

Methyl 4-propoxy-3,5-dichlorobenzoate

  • Molecular Formula : C₁₁H₁₂Cl₂O₃ (identical to the target compound)
  • Substituents : Propoxy (-OCH₂CH₂CH₃) at the 4-position instead of isopropoxy (-OCH(CH₃)₂).
  • Synthesis : Synthesized via nucleophilic substitution with iodopropane, yielding 78% as a yellow-brown oil .
  • Spectroscopic Data :
    • ¹H NMR : δ 7.90 (ArH), 3.97 (CH₂), 3.84 (OCH₃), 1.82 (CH₂), 1.02 (CH₃).
    • ¹³C NMR : 164.2 (C=O), 155.0 (aromatic C-O), 130.6–127.3 (aromatic carbons) .
  • Key Differences :
    • The linear propoxy group introduces less steric hindrance compared to the branched isopropoxy group in the target compound.
    • Similar logP values (implied by identical molecular formulas) suggest comparable lipophilicity, but the structural variation may affect reactivity in ester hydrolysis or nucleophilic substitution reactions.

3,5-Dibromo-4-methylbenzoic Acid

  • Molecular Formula : C₈H₆Br₂O₂
  • Substituents : Bromine atoms at 3- and 5-positions, methyl group at 4-position, and a carboxylic acid (-COOH) functional group.
  • Physical State : White solid, contrasting with the likely liquid/oil state of the target ester .
  • Safety Profile : Classified as a skin and eye irritant (Category 2), requiring stringent protective measures during handling .
  • Key Differences :
    • The carboxylic acid group increases polarity and acidity (pKa ~2–3) compared to the ester group (pKa ~neutral).
    • Bromine’s larger atomic radius compared to chlorine may alter electronic effects and intermolecular interactions.

1-Bromo-3-(isopropylsulfanyl)benzene

  • Molecular Formula : C₉H₁₁BrS
  • Substituents : Bromine at 1-position and isopropylsulfanyl (-S-CH(CH₃)₂) at 3-position.
  • Relevance : Demonstrates the impact of sulfur-containing substituents versus oxygen-based groups (e.g., isopropoxy) on properties such as oxidation stability and hydrogen-bonding capacity .

Data Table: Comparative Analysis

Property Methyl 3,5-dichloro-4-isopropoxybenzoate Methyl 4-propoxy-3,5-dichlorobenzoate 3,5-Dibromo-4-methylbenzoic Acid
Molecular Formula C₁₁H₁₂Cl₂O₃ C₁₁H₁₂Cl₂O₃ C₈H₆Br₂O₂
Molecular Weight (g/mol) 263.117 263.117 297.95
Functional Group Ester (-COOCH₃) Ester (-COOCH₃) Carboxylic Acid (-COOH)
Substituents Cl (3,5), -OCH(CH₃)₂ (4) Cl (3,5), -OCH₂CH₂CH₃ (4) Br (3,5), -CH₃ (4)
Physical State Not reported (likely liquid) Yellow-brown oil White solid
logP 3.56 Estimated ~3.5 Not reported
Synthesis Yield Not reported 78% Not applicable

Research Findings and Implications

  • Synthetic Efficiency : The high yield (78%) of Methyl 4-propoxy-3,5-dichlorobenzoate suggests that analogous methods (e.g., alkylation with carbonate bases) could be optimized for the target compound .
  • Safety and Handling : While 3,5-dibromo-4-methylbenzoic acid requires rigorous protective measures due to its irritancy , the safety profile of this compound remains understudied, warranting further investigation.

Biological Activity

Methyl 3,5-dichloro-4-isopropoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by the presence of a benzoate moiety with dichloro and isopropoxy substituents. Its molecular formula is C12H12Cl2O3C_{12}H_{12}Cl_2O_3, with a molecular weight of approximately 279.13 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic processes.
  • Anticancer Potential : Research has suggested that derivatives of this compound may possess anticancer activity by modulating specific signaling pathways involved in cell proliferation and apoptosis.
  • Receptor Agonism : The compound has been investigated for its potential as a retinoic acid receptor (RAR) agonist. It shows selectivity for RARα over RARβ and RARγ, which is significant for therapeutic applications in dermatology and oncology.

The biological effects of this compound are largely attributed to its interaction with specific molecular targets:

  • RAR Agonism : The compound binds to RARα, leading to transcriptional activation of target genes involved in differentiation and growth regulation. This selectivity enhances its potential as a therapeutic agent with fewer side effects compared to non-selective agonists .
  • Antimicrobial Mechanism : The antimicrobial effects are believed to stem from the compound's ability to penetrate bacterial membranes and interfere with cellular functions, leading to cell death.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL .
  • Investigating Anticancer Properties : In vitro assays showed that this compound could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound was found to activate caspase pathways, leading to programmed cell death .
  • RAR Agonist Activity : A comparative study on various derivatives indicated that this compound had a higher potency at RARα compared to other tested compounds, making it a promising candidate for further development in retinoid therapies .

Table 1: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Table 2: RAR Agonist Potency Comparison

CompoundRARα EC50 (nM)RARβ EC50 (nM)Selectivity Ratio (RARα/RARβ)
This compound1020020
Reference Compound A1530020

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